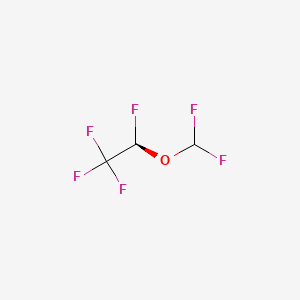
(R)-desflurane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-desflurane is a desflurane. It is an enantiomer of a (S)-desflurane.
Applications De Recherche Scientifique
Introduction to (R)-Desflurane
This compound, a highly fluorinated methyl ethyl ether, is primarily utilized as a volatile anesthetic for maintaining general anesthesia during surgical procedures. It is notable for its rapid onset and offset due to low blood solubility, making it a preferred choice in many clinical settings. This article explores the diverse applications of this compound, particularly in anesthesiology, neurotoxicity studies, and immune response modulation.
General Anesthesia
This compound is widely used for its effectiveness in facilitating general anesthesia. Its rapid elimination from the body allows for quick recovery times post-surgery. This characteristic is particularly beneficial in outpatient procedures where minimizing recovery time is crucial.
Comparative Efficacy
Recent studies have compared this compound with other inhaled anesthetics like isoflurane and sevoflurane. Notably, this compound has demonstrated a lower incidence of postoperative cognitive dysfunction in certain patient populations, although some studies indicate an increased risk of postoperative delirium among older patients .
Table 1: Comparison of Anesthetic Agents
| Anesthetic Agent | Onset Speed | Recovery Speed | Postoperative Delirium Risk |
|---|---|---|---|
| This compound | Rapid | Very Rapid | Higher in older patients |
| Isoflurane | Moderate | Moderate | Lower |
| Sevoflurane | Moderate | Moderate | Moderate |
Impact on Alzheimer’s Disease Pathology
Research indicates that this compound does not induce the same level of neurotoxic effects as other anesthetics like isoflurane. In vitro studies have shown that exposure to clinically relevant concentrations of this compound does not activate caspase-3 or increase amyloid-beta synthesis in neuronal cell models associated with Alzheimer’s disease . This suggests that this compound may be a safer option for patients with pre-existing neurodegenerative conditions.
Effects on Immune Cell Populations
Studies have shown that this compound anesthesia can modulate immune responses during surgical procedures. For instance, a study comparing this compound with propofol found significant differences in leukocyte populations post-anesthesia . Specifically, lymphocyte counts were lower in the propofol group compared to the desflurane group one hour after induction, indicating a potential immunomodulatory effect of this compound.
Table 2: Immune Response Post-Anesthesia
| Parameter | Propofol Group (n=20) | Desflurane Group (n=20) |
|---|---|---|
| Lymphocytes (1 hr) | Decreased | Increased |
| Neutrophils (24 hr) | Increased | Increased |
| Monocytes (24 hr) | Stable | Increased |
Case Study: Breast Cancer Surgery
In a controlled trial involving breast cancer surgery, patients receiving this compound exhibited a favorable immune response compared to those receiving propofol. The desflurane group showed increased neutrophil counts postoperatively, suggesting enhanced immune activation which could be beneficial in combating surgical stress and potential infections .
Case Study: Cognitive Outcomes in Elderly Patients
A retrospective analysis highlighted the cognitive outcomes of elderly patients undergoing surgery with different anesthetics. The study found that those who received this compound had a higher incidence of postoperative delirium compared to those who received propofol or sevoflurane . This underscores the need for careful consideration when choosing anesthetic agents for older patients.
Propriétés
Numéro CAS |
143252-06-6 |
|---|---|
Formule moléculaire |
C3H2F6O |
Poids moléculaire |
168.04 g/mol |
Nom IUPAC |
(2R)-2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane |
InChI |
InChI=1S/C3H2F6O/c4-1(3(7,8)9)10-2(5)6/h1-2H/t1-/m0/s1 |
Clé InChI |
DPYMFVXJLLWWEU-SFOWXEAESA-N |
SMILES |
C(C(F)(F)F)(OC(F)F)F |
SMILES isomérique |
[C@@H](C(F)(F)F)(OC(F)F)F |
SMILES canonique |
C(C(F)(F)F)(OC(F)F)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















